

Application Notes and Protocols: Cevidoplenib In Vitro Kinase Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevidoplenib (also known as SKI-O-703) is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including B-cell receptors (BCR) and Fc receptors.[1][5][6] Dysregulation of SYK activity is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2][7] Therefore, the in vitro characterization of SYK inhibitors like **Cevidoplenib** is a crucial step in drug discovery and development.

These application notes provide a detailed protocol for determining the in vitro kinase activity of **Cevidoplenib** against SYK using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This methodology offers a robust and high-throughput-compatible format for measuring kinase inhibition.

Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase. The assay utilizes a biotinylated substrate peptide and a europium-labeled anti-phosphopeptide antibody. When the kinase phosphorylates the substrate, the europium-labeled antibody binds to the phosphorylated peptide. Proximity between the europium donor and a streptavidin-conjugated acceptor fluorophore (like XL665) bound to the



biotinylated substrate results in a FRET signal. The intensity of the FRET signal is directly proportional to the kinase activity. Inhibitors of the kinase will decrease the phosphorylation of the substrate, leading to a reduction in the FRET signal.

Data Presentation: Kinase Inhibition by a Precursor Compound to Cevidoplenib

Cevidoplenib (SKI-O-703) is the mesylate salt form of the compound SKI-O-592, developed to have suitable physicochemical properties for oral administration.[8] The following table summarizes the in vitro kinase inhibitory activity of SKI-O-592, a direct precursor to **Cevidoplenib**, against SYK and other selected kinases.[8] This data is representative of the potency and selectivity of **Cevidoplenib**.

Kinase	IC50 (nM)	Fold Selectivity vs. SYK
SYK	6.2	1
JAK1	>10,000	>1613
JAK2	415	67
JAK3	17,070	2753
TYK2	1,060	171

Table 1: In vitro inhibitory activity of SKI-O-592 against a panel of kinases. Data sourced from a TR-FRET based assay.[8]

Experimental Protocol: In Vitro SYK Kinase Assay using TR-FRET

This protocol is adapted from established methods for measuring SYK kinase activity and inhibition.[8][9]

Materials and Reagents:

Recombinant human SYK enzyme



- ULight[™]-poly-GT peptide substrate (or other suitable SYK substrate)
- Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
- Streptavidin-XL665
- Cevidoplenib (or SKI-O-592)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
 [6]
- LANCE Detection Buffer
- 384-well low-volume white plates
- Multilabel plate reader capable of TR-FRET measurements (e.g., EnVision)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of Cevidoplenib in 100% DMSO.
 - Perform serial dilutions of the Cevidoplenib stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., from 100 μM to 1 pM).
 - Further dilute the compound in the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
- Kinase Reaction:
 - \circ Add 2.5 μ L of the diluted **Cevidoplenib** or vehicle (DMSO in kinase reaction buffer) to the wells of a 384-well plate.



- Add 2.5 μL of recombinant SYK enzyme diluted in kinase reaction buffer to each well. The final enzyme concentration should be optimized for a robust signal-to-background ratio.[9]
- Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.[8]
- Prepare a substrate/ATP mix by diluting the ULight-poly-GT substrate and ATP in the kinase reaction buffer. The final concentrations should be at or near the Km for each, if known, to ensure sensitive detection of inhibition.
- Initiate the kinase reaction by adding 5 μL of the substrate/ATP mix to each well.
- Incubate the plate at room temperature for 60 minutes.[8]

Detection:

- Prepare the detection mix by diluting the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in the LANCE Detection Buffer containing EDTA. The EDTA stops the kinase reaction.
- Add 10 μL of the detection mix to each well.
- Incubate the plate at room temperature for 30-60 minutes to allow for the development of the detection signal.[8]
- Measure the TR-FRET signal using a multilabel plate reader. Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (XL665).

Data Analysis:

- Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
- Normalize the data using controls:
 - 0% inhibition (max signal): Reaction with vehicle (DMSO) instead of inhibitor.
 - 100% inhibition (background): Reaction without enzyme or with a high concentration of a known potent inhibitor.

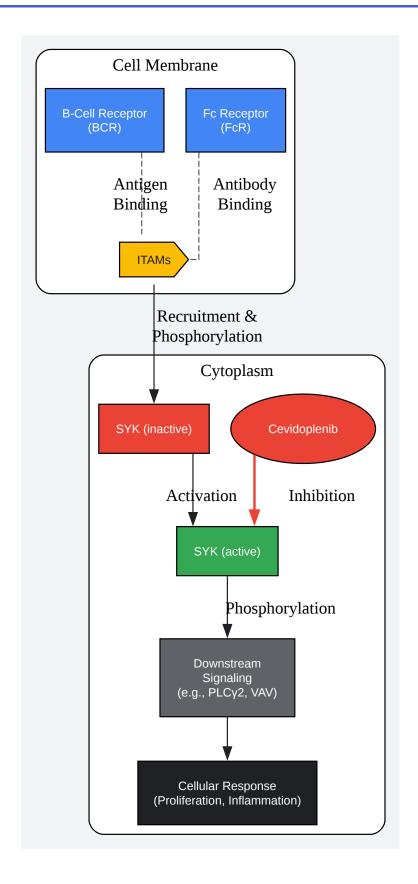


- Plot the normalized percent inhibition against the logarithm of the Cevidoplenib concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a key mediator in the signaling cascades of immune receptors. Upon ligand binding and receptor clustering (e.g., antigen binding to the B-cell receptor), SYK is recruited to the phosphorylated ITAM motifs of the receptor complex and becomes activated. Activated SYK then phosphorylates downstream adaptor proteins and enzymes, initiating a signaling cascade that leads to cellular responses such as proliferation, differentiation, and inflammation.[1][5][6]





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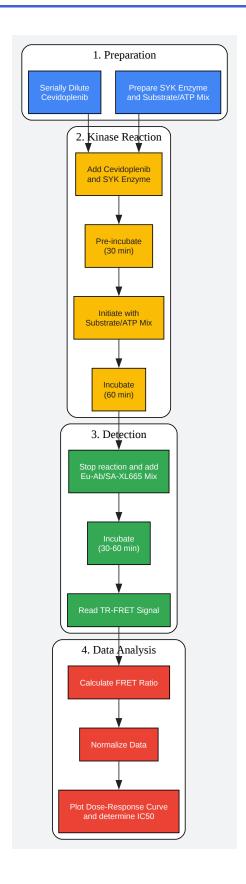
Caption: SYK Signaling Pathway and the inhibitory action of **Cevidoplenib**.



In Vitro TR-FRET Kinase Assay Workflow

The following diagram outlines the key steps of the in vitro TR-FRET kinase assay for measuring **Cevidoplenib**'s inhibitory activity against SYK.





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